molecular formula C19H19NO4 B2709529 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide CAS No. 338760-09-1

8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide

Cat. No. B2709529
CAS RN: 338760-09-1
M. Wt: 325.364
InChI Key: RDXLBBPBOPINSN-UHFFFAOYSA-N
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Description

8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a synthetic derivative of chromene, which is known for its anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthetic Methodologies and Catalytic Applications

The synthesis and reactivity of various complex compounds, including those related to 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide, have been explored in the context of catalytic applications. Group 8 half-sandwich complexes, which may share structural similarities or synthetic pathways with the compound , have been investigated for their synthetic methodologies and stoichiometric reactions. These studies shed light on catalytic transformations and the role of specific intermediates in C-C coupling reactions of alkynes, offering insights into the development of novel catalytic processes (Cadierno, Gamasa, & Gimeno, 2004).

Antioxidant Activity Analysis

Research on the analytical methods used to determine antioxidant activity highlights the importance of 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide and related compounds in various fields, including food engineering, medicine, and pharmacy. The review discusses tests based on the transfer of hydrogen atoms or electrons, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, which are crucial for assessing the antioxidant capacity of complex samples. Such analytical approaches are vital for understanding the antioxidant properties of this compound and its potential applications in health and disease prevention (Munteanu & Apetrei, 2021).

Decolorization and Detoxification of Pollutants

The enzymatic approach to the decolorization and degradation of textile and other industrially important dyes from wastewater has gained attention, with enzymes acting on pollutants even in very dilute solutions. This research area, potentially relevant to the applications of 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide, explores the use of enzymes like peroxidases and azoreductases in the treatment of wastewater. The addition of redox mediators has been shown to enhance the efficiency of dye degradation, pointing to possible environmental applications of the compound (Husain, 2006).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, which share structural features with 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide, have been extensively studied for their self-assembly properties and applications ranging from nanotechnology to polymer processing. The review discusses the utility of these compounds in forming one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding, highlighting their potential in biomedical applications and as supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

8-methoxy-N-[(3-methoxyphenyl)methyl]-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-16-7-3-5-13(9-16)11-20-19(21)15-10-14-6-4-8-17(23-2)18(14)24-12-15/h3-10H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXLBBPBOPINSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide

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